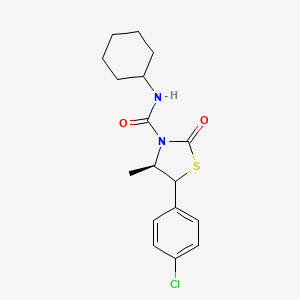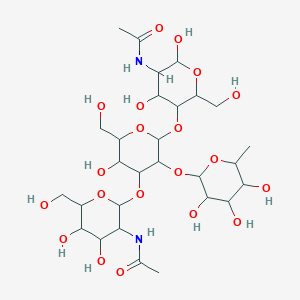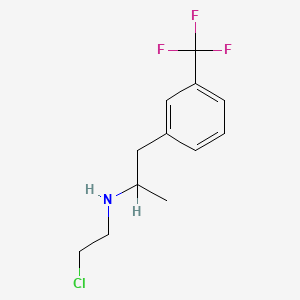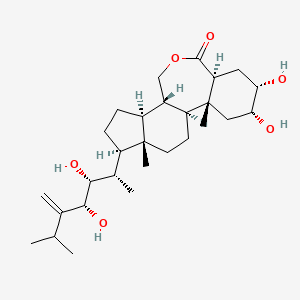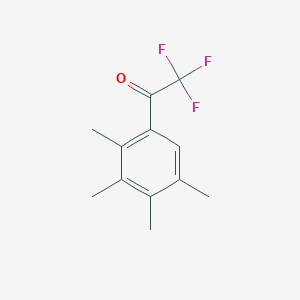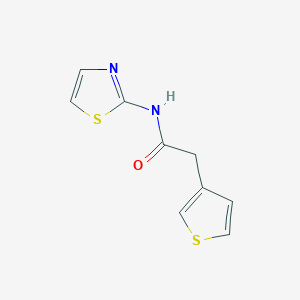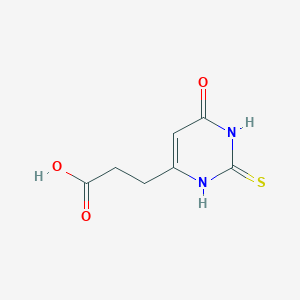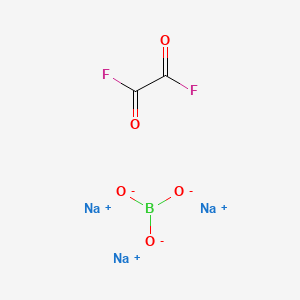
Sodium difluorooxalate borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium difluorooxalate borate is a chemical compound that has garnered significant attention in recent years, particularly in the field of energy storage. This compound is known for its potential use as an electrolyte salt in sodium-ion batteries, offering excellent reversible capacity and high rate capability . Its chemical stability and compatibility with various solvents make it a promising candidate for advanced battery technologies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium difluorooxalate borate can be synthesized by reacting sodium oxalate with boron-trifluoride-diethyl-etherate in acetonitrile. The reaction involves the following steps :
- Sodium oxalate (Na2C2O4) is mixed with boron-trifluoride-diethyl-etherate (BF3⋅ether) in acetonitrile (CH3CN).
- The mixture is stirred and allowed to react, forming the desired product.
- The product is isolated by removing the acetonitrile through filtration.
- Further purification is achieved by washing the product with tetrahydrofuran (THF) and removing the solvent under vacuum.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve a one-step reaction using sodium tetrafluoroborate and anhydrous oxalic acid in the presence of aluminum trichloride as a reaction aid. This method enhances the interfacial properties of the resulting compound, making it suitable for high-performance applications .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium difluorooxalate borate primarily undergoes substitution reactions. It is known for its stability and compatibility with various solvents, which makes it an excellent candidate for forming stable solid-electrolyte interphase (SEI) layers in sodium-ion batteries .
Common Reagents and Conditions:
Reagents: Sodium oxalate, boron-trifluoride-diethyl-etherate, acetonitrile, tetrahydrofuran.
Conditions: The reactions typically occur under anhydrous conditions to prevent the formation of unwanted by-products.
Major Products: The primary product of these reactions is this compound itself, which can be further used to form stable SEI layers in battery applications .
Wissenschaftliche Forschungsanwendungen
Sodium difluorooxalate borate has a wide range of applications in scientific research, particularly in the field of energy storage. Some of its notable applications include :
Sodium-ion Batteries: It is used as an electrolyte salt, providing excellent reversible capacity and high rate capability.
Electrolyte Additive: It enhances the performance of sodium-ion batteries by forming stable SEI layers, which improve the battery’s cycling stability and kinetic performance.
Compatibility with Solvents: Its compatibility with various common solvents used in sodium-ion batteries makes it a versatile compound for advanced battery technologies.
Wirkmechanismus
The mechanism by which sodium difluorooxalate borate exerts its effects in sodium-ion batteries involves the formation of a stable SEI layer on the anode. This layer is composed of sodium diborate, tetrafluoroborate, and carbonate, which provide structural and chemical stability. The SEI layer facilitates fast ion transport, enabling high rate performance and long cycle life for the batteries .
Vergleich Mit ähnlichen Verbindungen
- Sodium tetrafluoroborate
- Sodium oxalate
- Sodium hexafluorophosphate
Comparison: Sodium difluorooxalate borate stands out due to its excellent compatibility with various solvents and its ability to form stable SEI layers. Unlike sodium tetrafluoroborate and sodium hexafluorophosphate, which have solvent-dependent performances, this compound offers consistent performance across different solvents . This makes it a unique and valuable compound for advanced battery technologies.
Eigenschaften
Molekularformel |
C2BF2Na3O5 |
|---|---|
Molekulargewicht |
221.80 g/mol |
IUPAC-Name |
trisodium;oxalyl difluoride;borate |
InChI |
InChI=1S/C2F2O2.BO3.3Na/c3-1(5)2(4)6;2-1(3)4;;;/q;-3;3*+1 |
InChI-Schlüssel |
JJFDUEREVQNQCH-UHFFFAOYSA-N |
Kanonische SMILES |
B([O-])([O-])[O-].C(=O)(C(=O)F)F.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3S)-3,5,7-trihydroxy-2-[(2R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B13405702.png)
![(alphaR)-alpha-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol](/img/structure/B13405704.png)

![2-(6-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405716.png)
